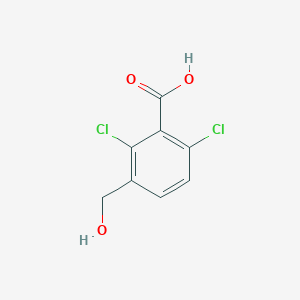
2,6-Dichloro-3-(hydroxymethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at positions 2 and 6, and a hydroxymethyl group at position 3 on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Chlorination of Benzoic Acid Derivatives: One common method involves the chlorination of the methyl ester of 2,6-dichlorobenzoic acid, followed by hydrolysis to yield 2,6-Dichloro-3-(hydroxymethyl)benzoic acid.
Oxidation of 2,6-Dichlorotoluene: Another method includes the oxidation of 2,6-dichlorotoluene using potassium permanganate or other oxidizing agents.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: 2,6-Dichloro-3-carboxybenzoic acid.
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
科学的研究の応用
2,6-Dichloro-3-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,6-Dichloro-3-(hydroxymethyl)benzoic acid exerts its effects depends on its interactions with molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
類似化合物との比較
2,6-Dichlorobenzoic Acid: Lacks the hydroxymethyl group, making it less reactive in certain types of reactions.
3,6-Dichlorosalicylic Acid: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
2-(Hydroxymethyl)benzoic Acid:
Uniqueness: 2,6-Dichloro-3-(hydroxymethyl)benzoic acid is unique due to the combination of its chlorine atoms and hydroxymethyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H6Cl2O3 |
|---|---|
分子量 |
221.03 g/mol |
IUPAC名 |
2,6-dichloro-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11H,3H2,(H,12,13) |
InChIキー |
PRBCIOJDIDWVCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CO)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

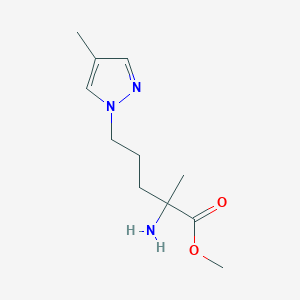
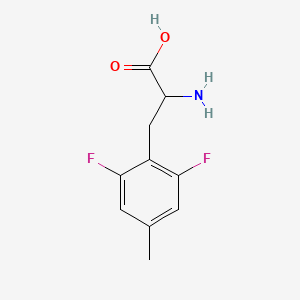
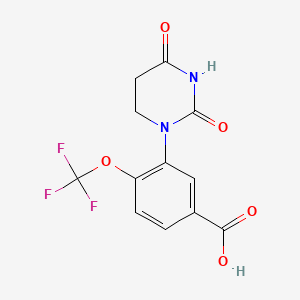
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)
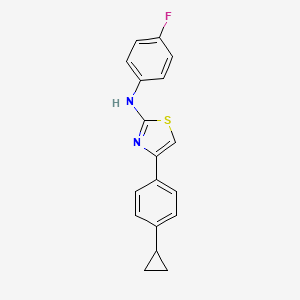
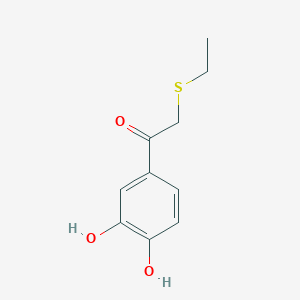

![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
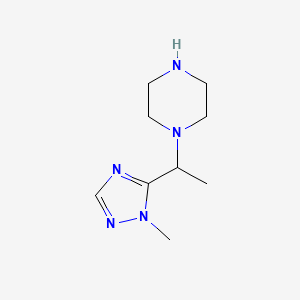
![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)

